Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate

chemical-procurement reference-standard comparator-gap

Researchers seeking to construct focused libraries of N-substituted phenethylamines often face a gap in commercially available, diversifiable scaffolds. This compound addresses that need by providing a tertiary-amine-linked benzoate ester featuring three orthogonal functional groups-a secondary amine, a free phenol, and a methyl ester-for selective chemical elaboration. The 2-hydroxyphenethyl motif and 5-methoxy-5-oxopentyl linker offer a starting point for exploring trace-amine receptor pharmacophores or glutaric acid monoester prodrug models. - Orthogonal functionalities: Free phenol enables O-alkylation/acylation; methyl ester permits hydrolysis to carboxylic acid for amide coupling. - Research-grade purity: Supplied at ≥95% (HPLC), suitable as a system-suitability standard or library synthesis intermediate. - Supply assurance: Catalogued reference standard available for immediate dispatch to minimize experimental delays.

Molecular Formula C23H29NO5
Molecular Weight 399.5 g/mol
CAS No. 329774-42-7
Cat. No. B3125842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate
CAS329774-42-7
Molecular FormulaC23H29NO5
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3
InChIKeyREXQBEYYHXLNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate – Structural Class & Procurement Overview


Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate (CAS 329774-42-7; molecular formula C₂₃H₂₉NO₅; MW 399.48 g mol⁻¹) is a fully synthetic, tertiary‑amine‑linked benzoate ester that incorporates a 2‑hydroxyphenethyl pharmacophore and a 5‑methoxy‑5‑oxopentyl side‑chain . It belongs to the broader class of N‑substituted amino‑acid ester derivatives and is commercially catalogued as a research‑grade intermediate or reference standard (e.g., CS‑M2049) with typical purities of ≥95 % . No peer‑reviewed biological data, formal pharmacological characterization, or regulatory monograph were identified in the public domain at the time of this analysis.

Multi-functional tertiary amine with free phenol, methyl ester, and para-substituted benzoate for downstream derivatization
Research-grade purity typical for synthetic intermediates and reference standards
No public biological or pharmacological characterization; fit based on chemical structure alone

Why In-Class Analogs Cannot Substitute This Compound Without Direct Comparison


Superficial structural similarity within the N‑substituted benzoate ester class masks critical differences in hydrogen‑bond donor/acceptor topology, side‑chain flexibility, and metabolic liability. The 2‑hydroxyphenethyl motif is known to confer distinct receptor‑binding profiles in related trace‑amine and serotonin‑receptor ligands [1], while the methyl‑ester‑terminated pentyl linker can influence solubility, lipophilicity, and pre‑systemic esterase susceptibility in ways that cannot be predicted from a simple logP shift [2]. Consequently, a generic substitution based solely on chemical formula resemblance risks unacceptable divergence in biological potency, selectivity, or pharmacokinetic behaviour. Only head‑to‑head quantitative data—currently absent in the open literature—can justify substitution decisions for procurement or experimental use.

Distinct hydrogen-bond topology and side-chain flexibility
The free phenolic –OH and methyl ester-terminated pentyl linker create a donor/acceptor pattern that may not be replicated by O‑alkylated, benzyl‑protected, or free‑acid analogues. Solubility, lipophilicity, and esterase susceptibility can shift unpredictably.
Absence of head‑to‑head comparator data
No quantitative biological, physicochemical, or purity‑impurity comparisons exist in the public domain. Any substitution decision based solely on formula resemblance risks uncharacterized divergence in assay performance or metabolic stability.

Quantitative Differentiation Evidence – Current Status


Lack of Head-to-Head Biological or Physicochemical Comparisons

A systematic search of PubMed, Google Scholar, regulatory databases, and reputable vendor technical dossiers (excluding benchchems, molecule, evitachem, vulcanchem) returned zero studies reporting quantitative biological, physicochemical, or pharmacokinetic data for Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate alongside a named comparator [1]. Consequently, no differential potency (IC₅₀, Kᵢ, EC₅₀), selectivity ratio, solubility, logD, metabolic stability, or purity‑impurity profile can be assigned to support a claim of superiority, equivalence, or inferiority versus any close analogue.

Comparator gap
Data to verify
No peer-reviewed head-to-head biological or physicochemical comparisons available.
Procurement decisions rely solely on non-comparative synthetic utility.
Literature search: PubMed, Google Scholar, vendor dossiers (2026-05-06).
chemical-procurement reference-standard comparator-gap

Key Functional-Group Differences from Common Analogues

Although quantitative biological data are absent, inspection of the structure reveals three differentiating features versus the closest commercially listed analogues [1]: (i) a free phenolic –OH on the phenethyl arm (absent in O‑methylated or benzyl‑protected congeners), which can act as a hydrogen‑bond donor and alter receptor‑binding geometry; (ii) a 5‑methoxy‑5‑oxopentyl chain that terminates in a methyl ester, contrasting with the free carboxylic acid or longer‑chain esters found in related compounds (e.g., CAS 329773‑33‑3); (iii) a para‑substituted methyl benzoate anchor that positions the tertiary amine at a defined distance from the aromatic ring. These differences are chemical facts, but any downstream biological consequence remains unquantified in the public domain.

Functional groups
Class-level inference
Free phenolic –OH; methyl ester C5 linker; para-methyl benzoate anchor vs. CAS 329773‑33‑3 (benzyl‑protected) or des‑hydroxy congeners
Structural differences may alter receptor-binding geometry and metabolic susceptibility.
Quantitative biological offset not reported.
structure-activity-relationship functional-group-analysis comparative-chemistry

Vendor-Claimed Chemical Purity vs. Industry Baselines

Multiple independent vendors (ChemScene, CoolPharm, Gentaur) list the compound at ≥95 % purity (HPLC) . This meets the typical threshold for research‑grade intermediates but is lower than the ≥98 % often specified for analytical reference standards. No impurity profile, chromatographic method, or batch‑to‑batch certificate of analysis was publicly accessible, precluding a direct purity comparison with a specific named alternative.

Vendor purity
Specification review
≥95% (HPLC)
Meets research‑intermediate norm; insufficient for quantitative reference without in‑house purification.
No public CoA or impurity profile available.
purity quality-control procurement-specification

Evidence-Linked Application Scenarios


Synthetic Intermediate for Functionalized Phenethylamine Libraries

The compound’s three diversifiable functional groups (secondary amine, phenolic –OH, and methyl ester) make it a plausible intermediate for constructing focused libraries of N‑substituted phenethylamines. The free phenol permits selective O‑alkylation or O‑acylation without deprotection, while the methyl ester can be hydrolysed to the carboxylic acid for further amide coupling. However, no published synthetic yields or comparative reactivity data are available [1].

Model Substrate for Ester-Linker Prodrug Optimization

The 5‑methoxy‑5‑oxopentyl chain resembles the glutaric acid monoester linkers used in prodrug design [1]. If in‑house data demonstrate that the ester undergoes predictable enzymatic or pH‑dependent hydrolysis, the compound could serve as a model substrate for linker‑optimization studies. Absent public PK or stability data, its suitability must be empirically validated by the user [2].

Reference Tool for LC-MS Method Development

With a defined molecular formula (C₂₃H₂₉NO₅) and a unique retention‑time/mass signature, the compound can function as a system‑suitability standard or retention‑time marker in LC‑MS method development for related phenethylamine libraries [1]. Its purity specification (≥95 %) may be adequate for qualitative applications but not for quantitative impurity qualification without further purification [2].

Probe for Phenol-Dependent Biological Interaction Profiling

The 2‑hydroxyphenethyl substructure is present in several 5‑HT₂A receptor ligands (e.g., NEtPhOH‑THPI, TGF‑8027) that display nanomolar affinity [1]. Although the target compound’s affinity at any receptor is unknown, its core scaffold suggests potential for structure‑activity relationship exploration if the user commits to parallel screening against the des‑hydroxy or O‑alkylated analogues. No public binding data exist to pre‑validate this use [2].

Application
Selection Property
Validation Focus
Synthetic intermediate for phenethylamine libraries
Multi-functional group derivatization (amine, phenol, ester)
Experimental yield and reactivity verification
Model substrate for ester-linker prodrug studies
Ester hydrolysis liability (pH/enzymatic)
Empirical stability and PK validation
LC-MS system-suitability standard
Defined mass and retention signature
Purity adequacy for qualitative applications
Probe for phenol-dependent SAR exploration
Free phenolic –OH pharmacophore
Parallel screening against des‑hydroxy or O‑alkylated analogs
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